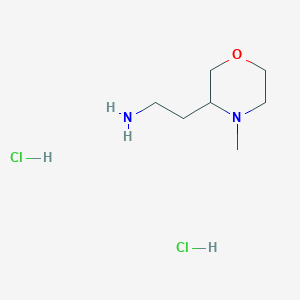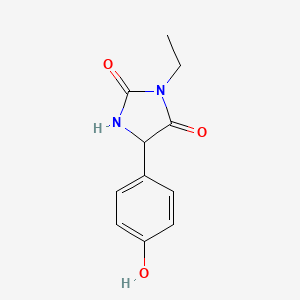
3-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C11H12N2O3. It is a derivative of imidazolidine-2,4-dione, featuring an ethyl group at the 3-position and a hydroxyphenyl group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione typically involves the reaction of ethylamine with 4-hydroxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with urea under acidic conditions to yield the target compound . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent, followed by purification through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The imidazolidine ring can be reduced to form a more saturated heterocycle.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated imidazolidine derivatives.
Substitution: Ethers or esters depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticonvulsant, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anticonvulsant and anti-inflammatory activities .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Hydroxybenzyl)imidazolidine-2,4-dione: Similar structure but with a benzyl group instead of an ethyl group.
5,5-Dimethyl-2,4-imidazolidinedione: Lacks the hydroxyphenyl group and has two methyl groups at the 5-position.
Uniqueness
3-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione is unique due to the presence of both an ethyl group and a hydroxyphenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
61347-21-5 |
|---|---|
Fórmula molecular |
C11H12N2O3 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
3-ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O3/c1-2-13-10(15)9(12-11(13)16)7-3-5-8(14)6-4-7/h3-6,9,14H,2H2,1H3,(H,12,16) |
Clave InChI |
UUBDNHDPPHJUHB-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C(NC1=O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(cyclopentylamino)-1-oxobutan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12940226.png)

![Bicyclo[3.3.3]undecan-3-one](/img/structure/B12940231.png)
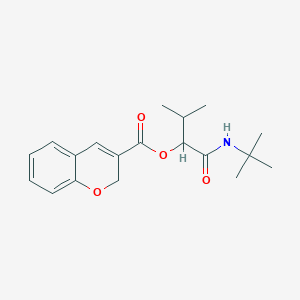
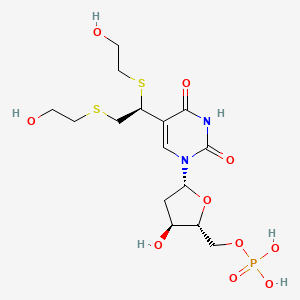

![(3,5-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}phenyl)methanol](/img/structure/B12940244.png)
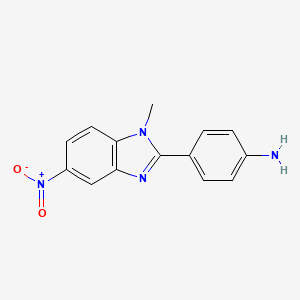
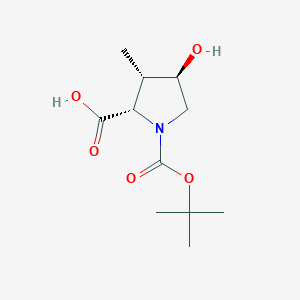

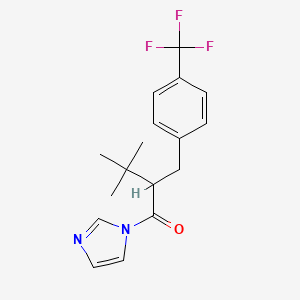
![(2R,3S,5S)-5-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B12940298.png)
